N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structure, which combines a triazole ring with a piperazine moiety and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Triazole Ring:
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbonyl carbon.
Introduction of the Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts acylation or alkylation reactions, where an aromatic ring reacts with an acyl or alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, leading to the formation of quinones or N-oxides.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are typical for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions typically result in halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It may be used in the development of new polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine
- N-(4-chlorophenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine
- N-(4-bromophenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine
Uniqueness
N-(4-ethylphenyl)-4-(4-phenylpiperazine-1-carbonyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-16-8-10-17(11-9-16)22-20-19(23-25-24-20)21(28)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,19-20,22-25H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDYTIHLDHLQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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